molecular formula C22H45NO2 B12752562 2-Amino-2-methylpropyl octadecanoate CAS No. 116778-08-6

2-Amino-2-methylpropyl octadecanoate

Cat. No.: B12752562
CAS No.: 116778-08-6
M. Wt: 355.6 g/mol
InChI Key: OSQFRQIGHNJUPC-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropyl octadecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 2-amino-2-methylpropanol with octadecanoic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-methylpropyl octadecanoate typically involves the esterification reaction between 2-amino-2-methylpropanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylpropyl octadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-amino-2-methylpropanol and octadecanoic acid.

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: 2-Amino-2-methylpropanol and octadecanoic acid.

    Oxidation: Oxides or nitro derivatives of the amino group.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-methylpropyl octadecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of 2-amino-2-methylpropyl octadecanoate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. The amino group can also interact with various molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

    2-Amino-2-methylpropanol: The parent alcohol used in the synthesis of 2-amino-2-methylpropyl octadecanoate.

    Octadecanoic acid: The fatty acid component of the ester.

    Other Amino Acid Esters: Compounds such as glycine esters or alanine esters that have similar surfactant properties.

Uniqueness: this compound is unique due to its combination of an amino alcohol and a long-chain fatty acid, which imparts both hydrophilic and hydrophobic properties. This makes it an effective surfactant with applications in various fields.

Properties

CAS No.

116778-08-6

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

(2-amino-2-methylpropyl) octadecanoate

InChI

InChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)25-20-22(2,3)23/h4-20,23H2,1-3H3

InChI Key

OSQFRQIGHNJUPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)N

Origin of Product

United States

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